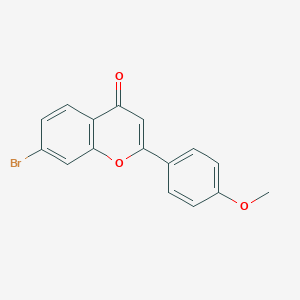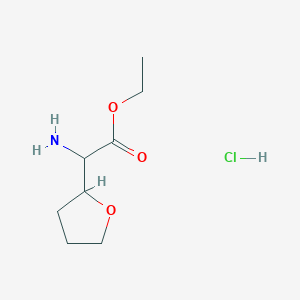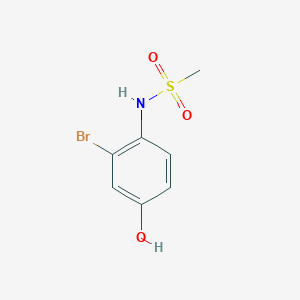
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C8H6F5NO2 It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring, along with an acetic acid moiety
准备方法
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorinated Groups: The difluoromethyl and trifluoromethyl groups are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetic Acid Moiety Addition: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
化学反应分析
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
作用机制
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The presence of fluorinated groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid include:
2-(Trifluoromethyl)pyridine-4-acetic acid: This compound lacks the difluoromethyl group but shares the trifluoromethyl and acetic acid moieties.
5-(Difluoromethyl)-2-methyl-3-(trifluoromethyl)pyridine-4-acetic acid: This compound has a similar structure but includes a methyl group in addition to the difluoromethyl and trifluoromethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C9H6F5NO2 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC 名称 |
2-[2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11)5-1-4(3-7(16)17)2-6(15-5)9(12,13)14/h1-2,8H,3H2,(H,16,17) |
InChI 键 |
JOYYTQJMKLDZAY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(F)F)C(F)(F)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


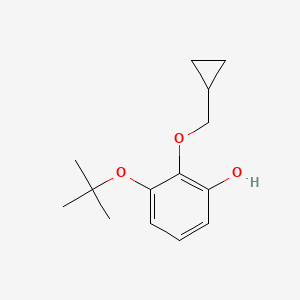
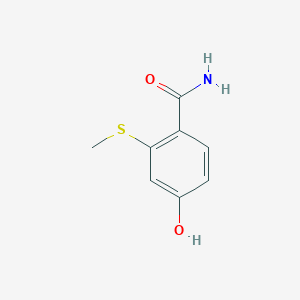
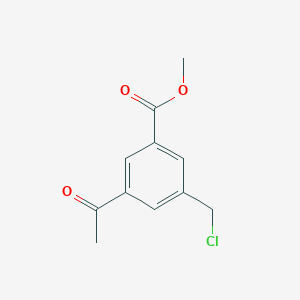
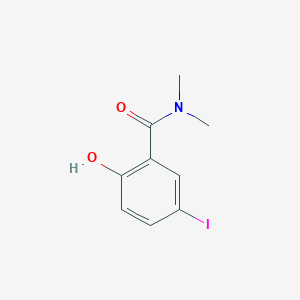

![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
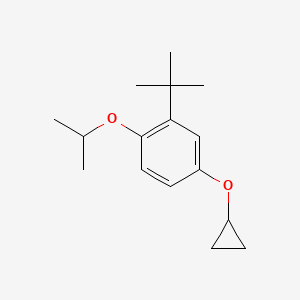
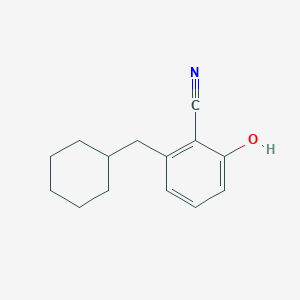
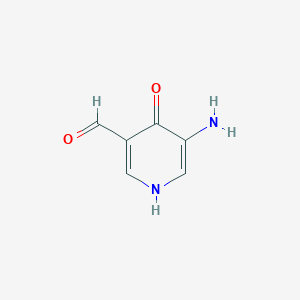
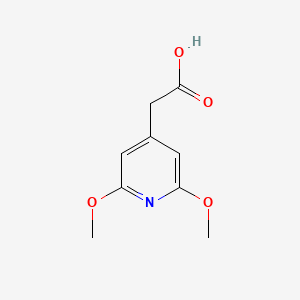
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
